molecular formula C33H39N5O7S B1678937 Nintedanib esylate

Nintedanib esylate

Cat. No.: B1678937
M. Wt: 649.8 g/mol
InChI Key: ZNMRDZZRAFJOKY-UHFFFAOYSA-N
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Description

Nintedanib esylate, also known as BIBF 1120, is an oral medication used for the treatment of idiopathic pulmonary fibrosis and along with other medications for some types of non-small-cell lung cancer . It helps prevent changes to the lung tissue and is also used to treat people with a chronic interstitial lung disease in which lung fibrosis continues to progress or becomes worse .


Synthesis Analysis

Nintedanib is metabolised via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the faeces . Less than 1% of drug-related radioactivity is eliminated in urine .


Molecular Structure Analysis

The chemical formula of this compound is C33H39N5O7S . The exact mass is not available, but the molecular weight is 649.760 .


Chemical Reactions Analysis

Nintedanib has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of nintedanib are reached approximately 2–4 h after oral administration and thereafter decline at least bi-exponentially . Over the investigated dose range of 50–450 mg once daily and 150–300 mg twice daily, nintedanib exposure increases are dose proportional .


Physical and Chemical Properties Analysis

Nintedanib is a small molecule tyrosine kinase inhibitor . It has a bioavailability of 4.7% . The terminal elimination half-life of nintedanib is about 10–15 h .

Scientific Research Applications

Bioanalytical Method Development

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Estimation in Plasma : A study developed and validated an RP-HPLC method for estimating Nintedanib Esylate in bulk, pharmaceutical dosage forms, and human plasma. This method optimizes chromatographic conditions and is effective for pharmacokinetic studies (Waghmare & Sumithra, 2021).

  • UV-Spectrophotometric Method for Estimation : Another study established a UV spectrophotometric method for estimating this compound in its pure form and in formulation. This method, validated according to International Conference on Harmonization guidelines, offers a simple, rapid, accurate, and precise approach for routine quality control (Patil & Mahajan, 2018).

Therapeutic Research

  • Oral Bioavailability Enhancement with Nanostructured Lipid Carriers : A study explored enhancing the oral bioavailability of this compound through nanostructured lipid carriers (NLCs). This approach aimed to improve lymphatic uptake and demonstrated a significant increase in bioavailability, suggesting a promising delivery strategy (P. Patel & Mitali H Patel, 2021).

  • Antifibrotic Effects in Systemic Sclerosis Models : Research on Nintedanib's antifibrotic effects in systemic sclerosis (SSc) models showed its effectiveness in inhibiting fibroblast activation and ameliorating fibrosis. This provides a scientific basis for clinical trials in SSc (Huang et al., 2015).

Mechanism of Action Studies

  • Triple Angiokinase Inhibitor : Nintedanib is known as a triple angiokinase inhibitor, targeting VEGFR, FGFR, PDGFR, Src, and Flt-3 kinases. It's been extensively investigated for treating solid tumors and idiopathic pulmonary fibrosis (IPF) (Roth et al., 2015).

  • Impact on Microvascular Architecture in Pulmonary Fibrosis Model : A study assessing Nintedanib's impact on microvascular architecture in a pulmonary fibrosis model indicated its effectiveness in normalizing distorted microvascular structures, suggesting a new mode of action that may contribute to its efficacy in IPF (Ackermann et al., 2017).

Pharmac

okinetics and Pharmacodynamics7. Pharmacokinetic Profile in Various Conditions : Research on Nintedanib's pharmacokinetics and pharmacodynamics highlighted its consistent pharmacokinetic characteristics in both healthy individuals and patients with advanced cancer. The study provides detailed insights into its metabolism, elimination, and drug interaction potential, crucial for therapeutic applications (Wind et al., 2019).

  • Metabolic Profiling Using Metabolomics : Metabolomics was used to systematically investigate Nintedanib's metabolism, revealing several metabolites and pathways, including hydroxylation, demethylation, and glucuronidation. This study aids in understanding the mechanism of adverse effects related to Nintedanib and potential drug-drug interactions (Zhou et al., 2019).

Clinical Trials and Approvals

  • Global Approval for Idiopathic Pulmonary Fibrosis : Nintedanib's first global approval for IPF treatment and its positive opinion from the European Medicines Agency for treating non-small cell lung cancer highlights its therapeutic significance. Ongoing development for other cancers like colorectal and ovarian cancer also indicates its broad applicability (McCormack, 2014).

  • Cardiovascular Safety in Pulmonary Fibrosis Patients : A post hoc analysis from the TOMORROW and INPULSIS trials investigated Nintedanib's cardiovascular safety in idiopathic pulmonary fibrosis patients. This study is essential for understanding its safety profile in patients with different cardiovascular risks (Noth et al., 2018).

Mechanism of Action

Target of Action

Nintedanib esylate is a potent triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1/2/3) , fibroblast growth factor receptors (FGFR1/2/3) , and platelet-derived growth factor receptors (PDGFRα/β) . These receptors play crucial roles in angiogenesis and cell proliferation, making them key targets in the treatment of diseases such as idiopathic pulmonary fibrosis and non-small cell lung cancer .

Mode of Action

This compound competitively binds to the adenosine triphosphate (ATP) binding pocket of these kinases, blocking the intracellular signaling cascades . This inhibition prevents the activation of these kinases, thereby disrupting the signaling pathways that promote cell proliferation, migration, and survival .

Biochemical Pathways

By inhibiting VEGFR, FGFR, and PDGFR, this compound disrupts several key biochemical pathways. These include the VEGF and FGF pathways, which are involved in angiogenesis, and the PDGF pathway, which is involved in cell proliferation and differentiation . The disruption of these pathways leads to the inhibition of angiogenesis and fibroblast proliferation, which are key processes in the pathogenesis of diseases such as idiopathic pulmonary fibrosis and non-small cell lung cancer .

Pharmacokinetics

This compound exhibits time-independent pharmacokinetic characteristics. Maximum plasma concentrations are reached approximately 2–4 hours after oral administration, and thereafter decline at least bi-exponentially . Nintedanib is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the feces . Less than 1% of drug-related radioactivity is eliminated in urine . The terminal elimination half-life of nintedanib is about 10–15 hours .

Result of Action

The inhibition of VEGFR, FGFR, and PDGFR by this compound leads to a decrease in angiogenesis and fibroblast proliferation. This results in a slowing down of the progressive loss of lung function in diseases such as idiopathic pulmonary fibrosis . As a chemotherapeutic agent for non-small cell lung cancer, this compound is used in combination with other drugs to inhibit tumor growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Furthermore, the drug’s pharmacokinetics can be affected by potent inhibitors or inducers of the P-glycoprotein transporter . Therefore, coadministration of such drugs should be undertaken with care .

Safety and Hazards

Nintedanib should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Nintedanib esylate plays a crucial role in biochemical reactions by inhibiting the kinase activity of VEGFR, PDGFR, and FGFR. These receptors are essential for angiogenesis and fibroblast proliferation. By competitively binding to the kinase domains of these receptors, this compound effectively blocks their signaling pathways. This inhibition prevents the phosphorylation of downstream proteins, thereby halting the cascade of biochemical reactions that lead to cell proliferation and differentiation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In fibroblasts, it inhibits proliferation and differentiation by blocking the signaling pathways of VEGFR, PDGFR, and FGFR. This inhibition leads to reduced fibroblast activity, which is beneficial in conditions like idiopathic pulmonary fibrosis. Additionally, this compound affects cancer cells by inhibiting angiogenesis, thereby reducing tumor growth and metastasis. It also influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with VEGFR, PDGFR, and FGFR. By competitively inhibiting the kinase activity of these receptors, this compound prevents the phosphorylation of downstream signaling proteins. This inhibition disrupts the signaling pathways that promote cell proliferation and differentiation. Additionally, this compound may influence gene expression by altering the activity of transcription factors involved in these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is metabolized via hydrolytic ester cleavage, resulting in the formation of a free acid moiety that is subsequently glucuronidated and excreted. The terminal elimination half-life of this compound is approximately 10-15 hours. Over time, the stability and degradation of the compound can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that repeated dosing of this compound leads to negligible accumulation, indicating its time-independent pharmacokinetic characteristics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fibroblast proliferation and angiogenesis without causing significant adverse effects. At higher doses, this compound can cause gastrointestinal irritation and hepatotoxicity. Threshold effects have been observed, where the therapeutic benefits are maximized at certain dosage levels, beyond which toxic effects become more prominent .

Metabolic Pathways

This compound is involved in metabolic pathways that include hydrolytic ester cleavage and glucuronidation. The compound is metabolized to form a free acid moiety, which is then glucuronidated and excreted in the feces. Enzymes such as esterases and UDP-glucuronosyltransferases play a crucial role in these metabolic processes. The metabolic pathways of this compound can influence its efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed and reaches maximum plasma concentrations approximately 2-4 hours after oral administration. It is then distributed to target tissues, where it exerts its therapeutic effects. Transporters and binding proteins may facilitate the localization and accumulation of this compound within specific tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound interacts with its target receptors, VEGFR, PDGFR, and FGFR, within the appropriate cellular context. The subcellular distribution of this compound can influence its therapeutic efficacy and safety .

Properties

IUPAC Name

ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O4.C2H6O3S/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;1-2-6(3,4)5/h4-14,19,33,38H,15-18,20H2,1-3H3;2H2,1H3,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMRDZZRAFJOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215873
Record name Nintedanib esylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656247-18-6
Record name Nintedanib esylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nintedanib esylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-,methyl ester, (3Z)-, ethanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NINTEDANIB ESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42F62RTZ4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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